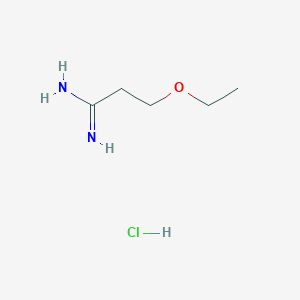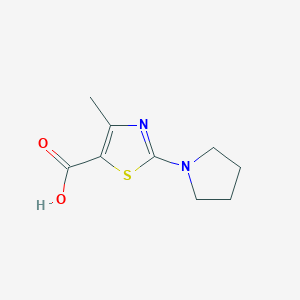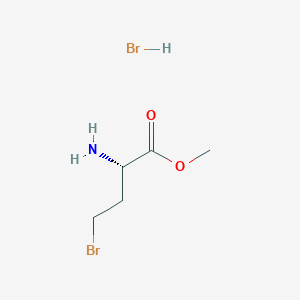
3-Ethoxypropanimidamide hydrochloride
Übersicht
Beschreibung
3-Ethoxypropanimidamide hydrochloride is a chemical compound with the empirical formula C5H13ClN2O and a molecular weight of 152.62 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Ethoxypropanimidamide hydrochloride can be represented by the SMILES stringNC(CCOCC)=N.Cl . The InChI code for this compound is 1S/C5H12N2O.ClH/c1-2-8-4-3-5(6)7;/h2-4H2,1H3,(H3,6,7);1H . Physical And Chemical Properties Analysis
3-Ethoxypropanimidamide hydrochloride is a solid at room temperature . The compound is oil in physical form .Wissenschaftliche Forschungsanwendungen
Chemiluminescence in Analytical Chemistry
Chemiluminescence (CL) methods utilize 3-ethoxypropanimidamide hydrochloride and related compounds for sensitive detection and quantification in analytical chemistry. Huang and Chen (2002) developed a CL method for determining chlorpromazine hydrochloride, demonstrating the potential of such compounds in enhancing detection sensitivity and precision in various applications including pharmaceutical analysis Huang & Chen, 2002.
Synthesis of Pharmaceutical Intermediates
3-Ethoxypropanimidamide hydrochloride and its derivatives are pivotal in synthesizing various pharmaceutical intermediates. Chun-xu (2006) emphasized the role of ethoxyacetimidate hydrochloride in synthesizing key intermediates of Carbapenem RS-533 and its isomers, highlighting the significance of such compounds in improving industrial pharmaceutical synthesis processes Chun-xu, 2006.
Enhancing Molecular Synthesis Processes
Molecular synthesis processes, particularly in the pharmaceutical sector, often utilize 3-ethoxypropanimidamide hydrochloride derivatives. Zhang Jin (2013) detailed the synthesis of Tamsunlosin Hydrochloride, where compound 3, prepared by O-ethoxyphenol, was a key intermediate, illustrating the compound's role in enhancing the synthesis process and ensuring high product quality Jin, 2013.
Applications in Organic Chemistry and Fluorescence Studies
3-Ethoxypropanimidamide hydrochloride derivatives are also crucial in organic chemistry for synthesizing various compounds. OhtaTetsuo et al. (2000) synthesized 3-ethoxyisoxazoles and 3-ethoxy-1H-pyrazoles from β-oxo thionoesters, showcasing the compound's versatility in creating diverse organic molecules OhtaTetsuo et al., 2000.
Environmental and Biomedical Applications
3-Ethoxypropanimidamide hydrochloride and its derivatives find applications in environmental and biomedical research as well. Aranda et al. (2021) conducted a kinetic and mechanistic study on the reactions of 3-ethoxy-1-propanol with various radicals, providing insights into its atmospheric degradation and environmental impact Aranda et al., 2021.
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
3-ethoxypropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-8-4-3-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXJHJJLABPCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxypropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)
![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)








![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)